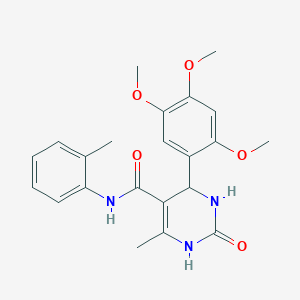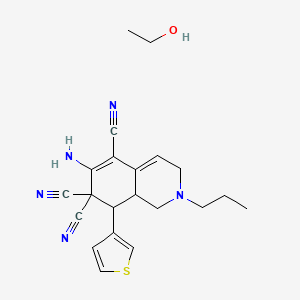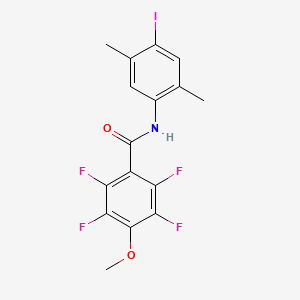![molecular formula C17H17N3S B5082887 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)](/img/structure/B5082887.png)
1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate), also known as BRL-15572, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a high affinity for the 5-HT1A receptor, a subtype of the serotonin receptor.
Wirkmechanismus
1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects. 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has also been found to increase the release of dopamine and acetylcholine in certain brain regions, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. It has also been shown to reduce the levels of corticosterone, a hormone that is released in response to stress. 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has been found to increase the activity of certain neurotransmitter systems, including the serotonergic, dopaminergic, and cholinergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has several advantages for use in laboratory experiments. It has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It has also been found to be well-tolerated and safe in preclinical studies. However, there are some limitations to the use of 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) in laboratory experiments. Its potency and efficacy may vary depending on the species and strain of animals used in the study. It may also have off-target effects on other neurotransmitter systems, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate). One area of interest is its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of Alzheimer's disease. 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has been found to improve cognitive function and memory in animal models of the disease, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the development of more selective and potent 5-HT1A receptor agonists may lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.
In conclusion, 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) is a promising compound that has been extensively researched for its potential therapeutic applications. Its high affinity and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to determine its efficacy and safety in clinical trials and to explore its potential as a therapeutic agent for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) involves the reaction of 1-benzothien-7-ylpiperazine with 2-bromopyridine in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to obtain 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) as a bis(trifluoroacetate) salt. The purity of the compound is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[6-(1-benzothien-7-yl)-2-pyridinyl]piperazine bis(trifluoroacetate) has been investigated as a potential treatment for anxiety disorders, depression, schizophrenia, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[6-(1-benzothiophen-7-yl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-13-7-12-21-17(13)14(4-1)15-5-2-6-16(19-15)20-10-8-18-9-11-20/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZFTNONHHLHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C3=CC=CC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5082838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5082845.png)

![3-[2-(4-iodophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B5082853.png)

![1-mesityl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082871.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5082878.png)



